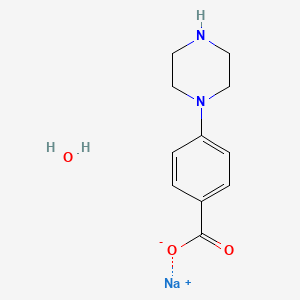![molecular formula C19H20N4O2 B6136043 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6136043.png)
3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one, also known as MIH, is a chemical compound with potential therapeutic applications. MIH is a synthetic compound that has been studied for its potential use in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one may exert its therapeutic effects by interacting with various molecular targets, such as enzymes and receptors. For example, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to inhibit the activity of acetylcholinesterase, which may lead to an increase in acetylcholine levels in the brain. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has also been found to interact with serotonin receptors, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. In animal models, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to improve cognitive function, reduce anxiety-like behavior, and exhibit antidepressant-like effects. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one in lab experiments is its synthetic nature, which allows for precise control over the concentration and purity of the compound. However, one limitation of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one. One direction is the investigation of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one's potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Another direction is the development of new synthesis methods to improve the yield and purity of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one. Additionally, the molecular targets of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one should be further investigated to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one involves the reaction of 4-(2-methoxyphenyl)piperazine with isatin in the presence of a catalyst. The yield of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function in Alzheimer's disease patients. In addition, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has been found to exhibit antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
(3E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-17-9-5-4-8-16(17)22-10-12-23(13-11-22)21-18-14-6-2-3-7-15(14)20-19(18)24/h2-9H,10-13H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMAWEFBYHIWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=C3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/3\C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(2-Methoxyphenyl)-1-piperazinyl)imino)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6135975.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)

![2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6135994.png)
![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6136026.png)
![4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide](/img/structure/B6136031.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6136039.png)
![N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6136049.png)